4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-16-5-4-13-19(14,15)11-7-9(17-2)8(12)6-10(11)18-3/h6-7,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYUJAPKILYZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Chlorosulfonation
-
Diazotization :
-
Substrate : 4-Bromo-2,5-dimethoxyaniline.
-
Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–10°C.
-
Mechanism : Formation of a diazonium salt via nitrous acid-mediated diazotization.
-
-
Chlorosulfonation :
-
Reagents : Sulfur dioxide (SO₂) and cuprous chloride (CuCl) in thionyl chloride (SOCl₂).
-
Conditions : Slow addition of the diazonium salt to a CuCl/SOCl₂ mixture at 0–10°C, followed by 8–24 hours of reaction at 25°C.
-
Workup : Extraction with dichloromethane (DCM), drying, and purification via distillation.
-
Key Data:
| Parameter | Value/Description | Source |
|---|---|---|
| Yield (sulfonyl chloride) | 5–10% (unoptimized) | |
| Solvent | Thionyl chloride/DCM | |
| Temperature | 0–10°C (initial), 25°C (final) |
Sulfonamide Formation via Amine Coupling
The sulfonyl chloride intermediate reacts with 2-methoxyethylamine to form the target sulfonamide:
Reaction Conditions
-
Amine : 2-Methoxyethylamine (excess).
-
Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
-
Solvent : Tetrahydrofuran (THF) or DCM.
-
Temperature : 0–25°C, 12–24 hours.
Mechanism
-
Nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride.
-
Displacement of chloride to form the sulfonamide bond.
Key Data:
| Parameter | Value/Description | Source |
|---|---|---|
| Typical Yield | 60–75% (estimated) | – |
| Purification | Column chromatography (silica gel) | – |
Alternative Pathways and Optimization
Bromination-Methoxylation Sequence
An alternative route involves late-stage bromination or methoxylation:
Direct Sulfonation of Brominated Precursors
-
Substrate : 1-Bromo-3,4-dimethoxybenzene.
-
Sulfonation : Oleum (H₂SO₄/SO₃) at 100–120°C.
-
Chlorination : PCl₅ or SOCl₂ to convert sulfonic acid to sulfonyl chloride.
Challenges and Mitigation Strategies
-
Low Yields in Chlorosulfonation :
-
Regioselectivity in Bromination :
-
Amine Stability :
-
Issue : 2-Methoxyethylamine’s hygroscopicity.
-
Solution : Use anhydrous conditions and molecular sieves.
-
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties. The introduction of the sulfonamide group enhances its reactivity, making it a valuable reagent in organic synthesis processes.
Synthetic Routes
The synthesis of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves several key steps:
- Bromination : Starting from 2,5-dimethoxybenzene, bromination introduces a bromine atom at the 4-position using bromine or N-bromosuccinimide (NBS).
- Sulfonation : The brominated intermediate undergoes sulfonation with agents like chlorosulfonic acid to introduce the sulfonamide group.
- Final Modifications : Further reactions can modify the methoxyethyl group to enhance solubility and biological activity.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities . Studies have shown that similar compounds can inhibit specific biological pathways and target microtubular proteins, which are critical for cell division and function.
Mechanism of Action
The compound interacts with serotonin receptors (specifically 5-HT2A and 5-HT2C), influencing neurotransmitter release and signaling pathways. This interaction may lead to various physiological effects, making it a candidate for further exploration in therapeutic applications.
Medical Applications
Drug Development
Due to its structural characteristics, this compound is being explored for its potential in drug development , particularly targeting specific molecular pathways associated with diseases such as cancer and mental health disorders. The sulfonamide moiety enhances its pharmacological profile by improving binding affinity to biological targets.
Industrial Applications
Intermediate in Pharmaceutical Production
In the pharmaceutical industry, this compound serves as an intermediate in the production of various drugs and agrochemicals. Its versatile reactivity allows it to be incorporated into a wide range of chemical processes aimed at developing new therapeutic agents.
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables development of complex molecules |
| Biology | Antimicrobial and anticancer research | Potential for new treatments targeting cell division |
| Medicine | Drug development | Targeting specific diseases through molecular pathways |
| Industry | Intermediate in pharmaceuticals | Facilitates production of diverse therapeutic agents |
Case Studies
-
Anticancer Activity Study
- A study evaluated the effects of related compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation through microtubule disruption. This suggests that this compound may have similar effects worth investigating further.
- Psychoactive Compound Analysis
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to exhibit high binding affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, resulting in various physiological and pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenesulfonamide Derivatives
The benzenesulfonamide scaffold allows for extensive structural modifications. Key comparisons include:
a) N-(4-Bromo-2,5-Dimethoxyphenyl)-N-(Cyanomethyl)-4-Methoxybenzenesulfonamide (Compound 25)
- Structure: Differs by a cyanomethyl group instead of the 2-methoxyethyl substituent.
- Synthesis : Synthesized via alkylation of precursor compound 23 with 2-chloroacetonitrile, yielding 65% crystalline product with a melting point of 296–297°C .
- Activity: Exhibits potent cytotoxicity, suggesting that electron-withdrawing groups (e.g., cyano) enhance bioactivity compared to ether-linked substituents like methoxyethyl.
b) 4-Bromo-2,5-Difluorobenzenesulfonamide
- Structure : Replaces methoxy groups with fluorine atoms at the 2- and 5-positions.
- Properties: Molecular weight 272.07 g/mol, ≥98% purity, and SMILES notation C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)F .
- Implications : Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability but reduce solubility compared to methoxy groups.
c) 4-Bromo-2,5-Dimethyl-N-(3-Quinolinyl)Benzenesulfonamide
- Structure: Substitutes methoxy groups with methyl groups and incorporates a quinolinyl amine.
Functional Group Impact on Pharmacological Properties
Key Observations :
- Methoxy vs. Fluoro/Methyl : Methoxy groups confer moderate polarity and hydrogen-bonding capacity, whereas fluorine or methyl groups prioritize stability or lipophilicity.
- N-Substituents: The 2-methoxyethyl group in the target compound likely enhances solubility compared to cyanomethyl (Compound 25) but may reduce cytotoxic potency .
- Pharmacological Divergence : NBOMe derivatives (e.g., 25B-NBOMe) share the 4-bromo-2,5-dimethoxy motif but act as serotonin receptor agonists, unlike sulfonamides, which often target enzymes or transporters .
Biological Activity
4-Bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.23 g/mol. The compound features a sulfonamide functional group attached to a substituted aromatic ring, characterized by the presence of bromine and methoxy groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Serotonin Receptors : It exhibits high binding affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This interaction modulates neurotransmitter release and signaling pathways, influencing physiological responses such as mood regulation and perception.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Anticancer Properties : Investigations into its anticancer potential indicate that it may inhibit certain cancer cell lines through modulation of cell signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains | |
| Anticancer | Inhibits growth in specific cancer cell lines | |
| Neurotransmitter Modulation | Binds to serotonin receptors influencing mood and perception |
Case Study 1: Intoxication Incident
A notable case involved a 19-year-old male who experienced severe intoxication attributed to a related compound, 25B-NBOMe (a derivative of 4-bromo-2,5-dimethoxyphenethylamine). The patient presented with generalized seizures and was found unresponsive after using an unknown drug. Analysis revealed significant levels of the compound in serum and urine, highlighting the potential risks associated with compounds in this chemical class .
Case Study 2: Pharmacokinetic Studies
Research conducted on similar compounds has provided insights into their pharmacokinetic profiles. For instance, studies utilizing high-performance liquid chromatography (HPLC) have demonstrated the metabolism of related sulfonamides in human hepatocytes. These findings underscore the importance of understanding metabolic pathways for predicting therapeutic efficacy and safety .
Research Findings
Recent studies have explored various aspects of the compound's biological activity:
- Binding Studies : Spectroscopic analyses have shown that binding interactions with human serum albumin (HSA) can alter its pharmacokinetic properties. The binding constant for the HSA-complex was found to be moderate to strong, indicating significant interaction .
- Toxicological Assessments : Investigations into potential hepatotoxicity and interactions with cytochrome P450 enzymes suggest that while the compound exhibits promising therapeutic effects, careful consideration must be given to its safety profile during drug development .
Q & A
Q. What are the established synthetic routes for 4-bromo-2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a brominated dimethoxybenzene precursor followed by nucleophilic substitution with 2-methoxyethylamine. Key steps include:
- Sulfonylation : Reacting 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Base selection : Triethylamine (TEA) is commonly used to neutralize HCl byproducts .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- X-ray crystallography : Provides definitive proof of molecular geometry, including bond angles and torsional strain in the methoxyethyl group (e.g., C–S–N–C dihedral angles) .
- NMR spectroscopy : H NMR (DMSO-d6) shows characteristic peaks at δ 3.24 (OCH3), 3.45 (CH2OCH3), and 7.82 ppm (aromatic H) with coupling constants confirming substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C11H15BrN2O5S) with <2 ppm mass error .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the 4-position acts as an electron-withdrawing group, polarizing the sulfonamide bond and enhancing electrophilicity at the sulfur center. Methoxy groups at 2- and 5-positions donate electrons via resonance, stabilizing intermediates but introducing steric hindrance. Computational studies (DFT) reveal that:
- Methoxyethyl group : Reduces nucleophilic attack efficiency at the sulfonamide sulfur due to steric bulk, requiring elevated temperatures (60–80°C) for reactions with thiols or amines .
- Substituent positioning : 2,5-Dimethoxy arrangement creates a planar aromatic system, facilitating π-stacking in protein binding assays .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in IC50 values (e.g., enzyme inhibition vs. cellular assays) often arise from:
- Solubility limitations : Use of DMSO stock solutions >1% can denature proteins, necessitating controls with vehicle-only samples .
- Metabolic stability : Hepatic microsome assays (human/rat) reveal rapid degradation via CYP3A4, explaining reduced efficacy in vivo compared to in vitro .
- Off-target effects : Competitive binding studies with radiolabeled ligands (e.g., H-agonist displacement in serotonin receptors) clarify selectivity .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?
Key SAR insights include:
- Methoxy substitution : Removing the 5-methoxy group decreases receptor binding affinity by 10-fold, as shown in radioligand displacement assays .
- Sulfonamide modifications : Replacing the methoxyethyl group with a cyclopropylmethyl moiety improves blood-brain barrier permeability (logP increase from 1.2 to 2.1) .
- Bioisosteric replacement : Substituting bromine with iodine enhances halogen bonding in crystal structures, correlating with 20% higher enzymatic inhibition .
Q. What methodologies are critical for assessing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-MS to identify hydrolytic byproducts (e.g., des-bromo analogs) .
- Photostability : UV-Vis irradiation (320–400 nm) in ICH Q1B-compliant chambers detects photo-oxidation products, with LC-MS/MS quantifying sulfoxide formation .
- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition >200°C, informing storage conditions (4°C, desiccated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
